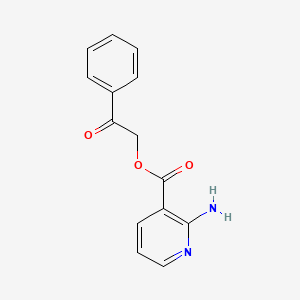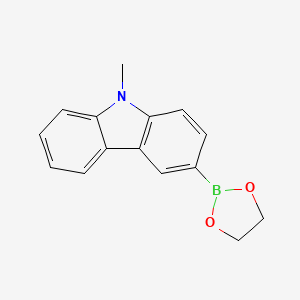
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound features a carbazole core, which is a tricyclic aromatic compound, and a dioxaborolane group, which is a boron-containing heterocycle. The unique combination of these two moieties imparts interesting chemical properties and reactivity to the compound, making it valuable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole typically involves the formation of the dioxaborolane group and its subsequent attachment to the carbazole core. One common method involves the reaction of 9-methyl-9H-carbazole with a boronic acid derivative under palladium-catalyzed Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dioxaborolane group to other boron-containing functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of functionalized carbazole derivatives.
Applications De Recherche Scientifique
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials. Its boron-containing group makes it valuable for Suzuki-Miyaura coupling reactions.
Biology: The compound can be used as a fluorescent probe for detecting various biological molecules, such as sugars and proteins.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism by which 3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole exerts its effects depends on its specific application. In chemical reactions, the dioxaborolane group acts as a versatile functional group that can undergo various transformations. In biological applications, the compound can interact with specific molecular targets, such as enzymes or receptors, through its boron-containing group, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole is unique due to its combination of a carbazole core and a dioxaborolane group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for. For example, its use in Suzuki-Miyaura coupling reactions and its potential as a fluorescent probe in biological applications highlight its versatility and uniqueness.
Propriétés
Numéro CAS |
809287-10-3 |
|---|---|
Formule moléculaire |
C15H14BNO2 |
Poids moléculaire |
251.09 g/mol |
Nom IUPAC |
3-(1,3,2-dioxaborolan-2-yl)-9-methylcarbazole |
InChI |
InChI=1S/C15H14BNO2/c1-17-14-5-3-2-4-12(14)13-10-11(6-7-15(13)17)16-18-8-9-19-16/h2-7,10H,8-9H2,1H3 |
Clé InChI |
OXRMQPPJRHYBEH-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


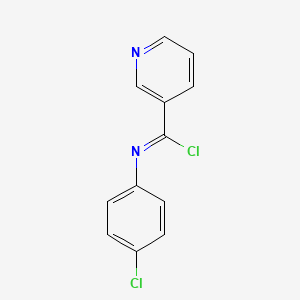
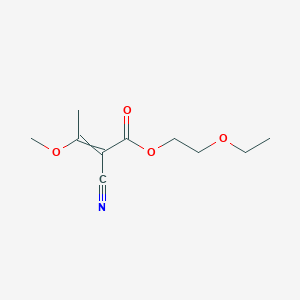
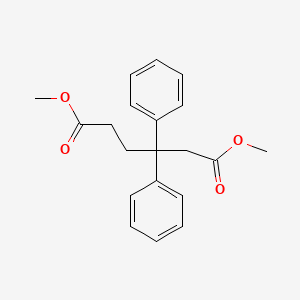
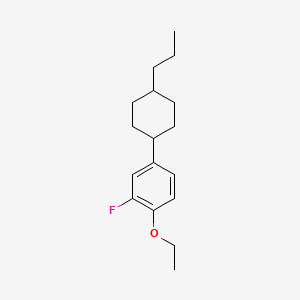
![(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B12527985.png)
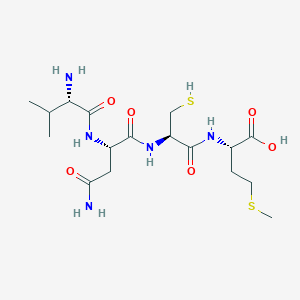

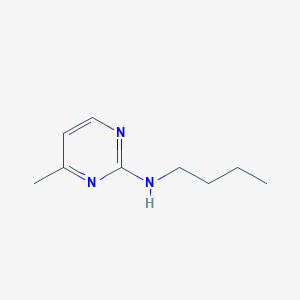
![N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide](/img/structure/B12528000.png)
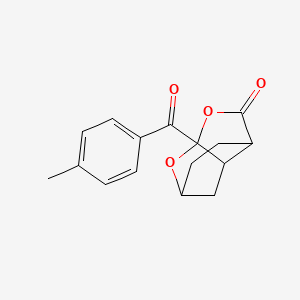
![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)
![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)

